molecular formula C18H21FN4OS B3010146 2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-48-3

2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B3010146
CAS RN: 898361-48-3
M. Wt: 360.45
InChI Key: OJRYDLHRCHRRJF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These rings, along with the various functional groups attached to them, would give the molecule its unique chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the nitrogen in the triazole ring might make it reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups and rings present in the molecule .

Scientific Research Applications

Antiviral Agents

The design and synthesis of novel compounds often involve exploring their antiviral potential. Researchers have investigated derivatives of 2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol as potential broad-spectrum antiviral agents. In vitro and in silico studies can shed light on their efficacy against viral infections .

Organic Synthesis: Catalytic Protodeboronation

Pinacol boronic esters, including our compound, serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The technique has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Medicinal Chemistry: Piperidine Derivatives

Piperidine-containing compounds play a crucial role in drug construction. Our compound’s piperidine moiety makes it relevant in this context. Medicinal chemists explore these derivatives for their therapeutic potential, including antimicrobial activity .

Biological Activity: Imidazole Derivatives

Imidazole-containing compounds, such as our thiazolo-triazol-ol, exhibit diverse biological activities. Researchers investigate their effects on enzymes, receptors, and cellular processes. Understanding their mechanisms of action can lead to novel drug candidates .

Materials Science: Functional Groups and Transformations

The boron moiety in pinacol boronic esters allows for various functional group transformations. These include oxidations, aminations, halogenations, and C–C bond formations (alkenylations, alkynylations, and arylations). Researchers explore our compound’s reactivity in these contexts .

Chemical Stability and Synthetic Applications

Pinacol boronic esters, known for their stability, are attractive for chemical transformations. However, their removal at the end of a sequence can be challenging. Investigating protodeboronation pathways for unactivated alkyl boronic esters, especially primary ones, contributes to synthetic methodology .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-ethyl-5-[(3-fluorophenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4OS/c1-2-14-20-18-23(21-14)17(24)16(25-18)15(22-9-4-3-5-10-22)12-7-6-8-13(19)11-12/h6-8,11,15,24H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRYDLHRCHRRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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